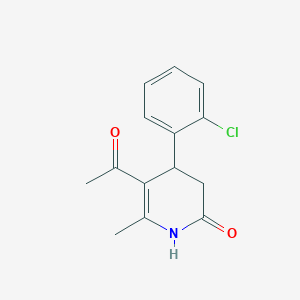
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone, also known as 2-Chloro-6-methyl-3,4-dihydro-1H-pyridin-5-one, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless to slightly yellow crystalline solid with a melting point of 160-162°C and a molecular weight of 206.6 g/mol. It is an important building block for various pharmaceuticals and agrochemicals, and it has been used in a variety of research studies, such as those involving the synthesis of new compounds, the study of the mechanism of action of drugs, and the investigation of the biochemical and physiological effects of compounds.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research by Abdel-rahman, Bakhite, and Al-Taifi (2002) in the "Journal of The Chinese Chemical Society" explores the synthesis of pyridine derivatives and their antimicrobial activities. This study indicates the potential of 5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Development of Novel Substituted Pyridine Derivatives
Zhang et al. (2009) in "Heteroatom Chemistry" discuss the synthesis of novel substituted pyridine derivatives from related compounds. This research contributes to the understanding of the chemical properties and potential applications of pyridine derivatives in various scientific fields (Zhang et al., 2009).
Role in Heterocyclic Synthesis
Elneairy (2010) in "Phosphorus, Sulfur, and Silicon and the Related Elements" describes the use of pyridine derivatives in the novel synthesis of various heterocyclic compounds. This highlights the compound's role as a precursor in the synthesis of complex heterocycles (Elneairy, 2010).
Biological Screening
Research by Bhuva et al. (2009) in "Organic Chemistry: An Indian Journal" focuses on the synthesis of pyridine derivatives and their biological screening, demonstrating the compound's potential in bioactive applications (Bhuva, Patolia, Patel, & Purohit, 2009).
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines
Mekheimer, Mohamed, and Sadek (1997) in the "Bulletin of the Chemical Society of Japan" discuss the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from related pyridone compounds, contributing to the field of organic synthesis (Mekheimer, Mohamed, & Sadek, 1997).
Insecticidal Activity
Bakhite et al. (2014) in the "Journal of agricultural and food chemistry" investigate the insecticidal activity of pyridine derivatives, indicating the potential of these compounds in pest control applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) in the "Journal of Molecular Structure" explore the synthesis of pyridine derivatives for use as anticancer and antimicrobial agents, emphasizing the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Optical and Junction Characteristics
Zedan, El-Taweel, and El-Menyawy (2020) in "Optical and Quantum Electronics" study the structural, optical, and junction characteristics of pyridine derivatives, revealing potential applications in material science (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis of Novel Triazolopyridine Derivatives
Flefel et al. (2018) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" present the synthesis of novel triazolopyridine derivatives, further contributing to the diversity and potential applications of pyridine compounds in various scientific fields (Flefel et al., 2018).
properties
IUPAC Name |
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-14(9(2)17)11(7-13(18)16-8)10-5-3-4-6-12(10)15/h3-6,11H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJCMAAAMMALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)
![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)
![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)
![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)
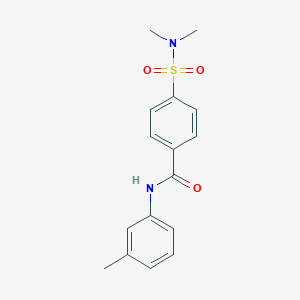

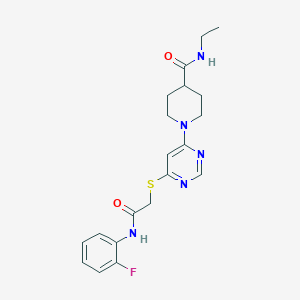
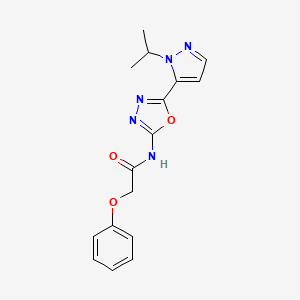
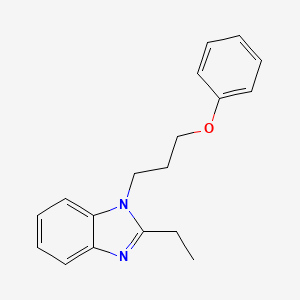

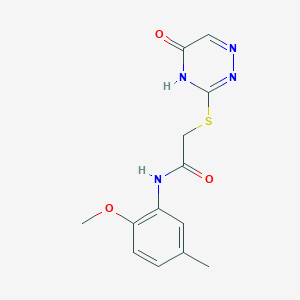
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)
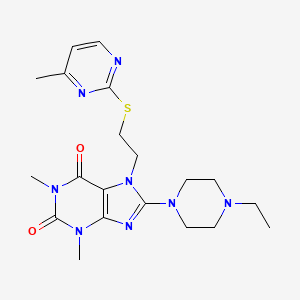
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)